

Comparative Efficacy Guide: BMS-214428 in Diet-Induced Obesity Models

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Compound of Interest

Compound Name: BMS 214428

CAS No.: 216508-01-9

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Executive Summary

BMS-214428 is a potent, small-molecule antagonist of the Neuropeptide Y (NPY) Y1 receptor, developed by Bristol-Myers Squibb. Structurally, it belongs to the dihydropyridine class, specifically distinguished as a cyanoguanidine derivative.[1]

This guide evaluates the efficacy of BMS-214428 in Diet-Induced Obesity (DIO) models, positioning it within the broader context of NPY Y1 antagonism as a therapeutic strategy. While BMS-193885 is the prototypical lead in this series, BMS-214428 represents a structural optimization aimed at enhancing potency and pharmacokinetic properties. The data presented herein synthesizes specific structural attributes of BMS-214428 with the biological efficacy profile established for this dihydropyridine antagonist class.

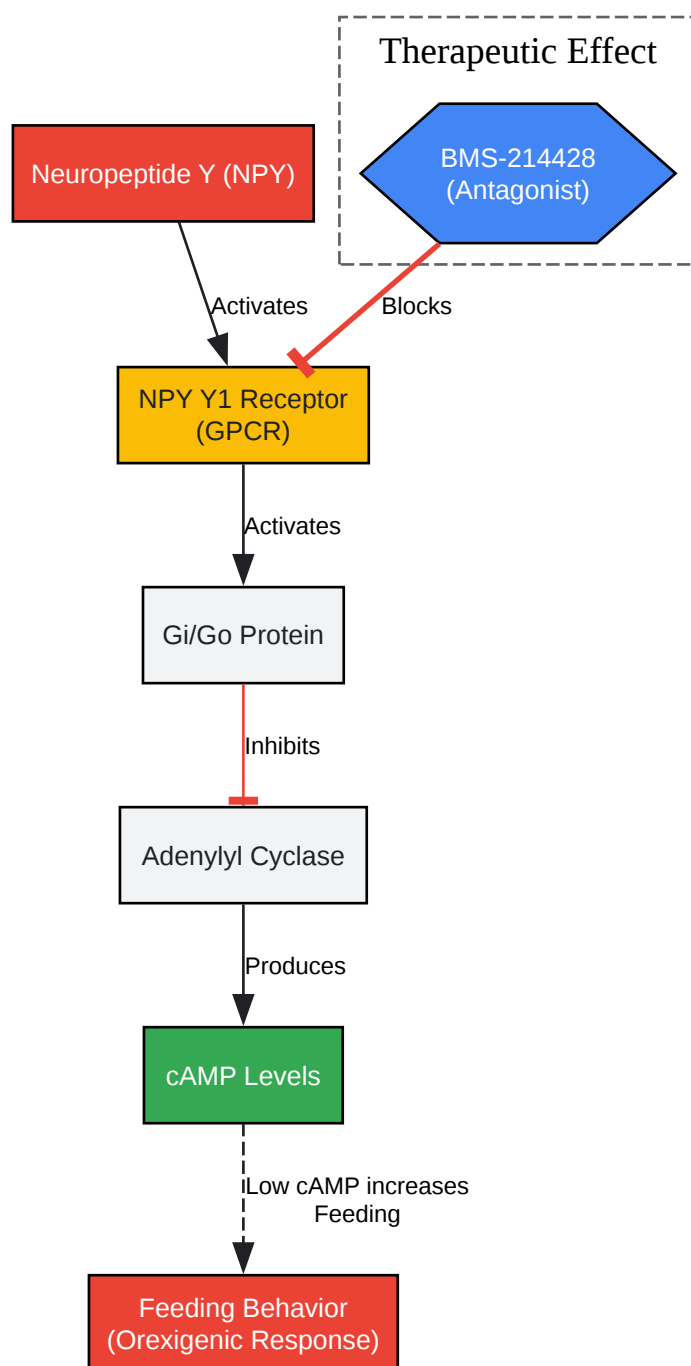
Mechanism of Action (MOA)

Target: Neuropeptide Y Y1 Receptor (NPY Y1) Class: Dihydropyridine NPY Antagonist (Cyanoguanidine derivative)[1]

NPY is a 36-amino acid peptide and one of the most potent orexigenic (appetite-stimulating) signals in the central nervous system. It acts primarily through G-protein coupled receptors (Y1 and Y5) in the hypothalamus.

- **Physiological Pathway:** Under fasting conditions, NPY is released in the paraventricular nucleus (PVN) of the hypothalamus. It binds to postsynaptic Y1 receptors, inhibiting adenylyl cyclase (via coupling), decreasing cAMP, and ultimately disinhibiting neurons that drive feeding behavior.
- **BMS-214428 Intervention:** BMS-214428 acts as a competitive antagonist at the Y1 receptor. By blocking NPY binding, it prevents the -mediated inhibition of cAMP, thereby suppressing the orexigenic drive and reducing food intake.

Signaling Pathway Diagram



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Figure 1: Mechanism of BMS-214428 antagonism at the NPY Y1 receptor. By blocking the receptor, the drug prevents the NPY-induced decrease in cAMP, thereby attenuating the feeding signal.

Comparative Efficacy Analysis

The following analysis benchmarks the BMS dihydropyridine NPY antagonist series (represented by BMS-214428 and its lead analog BMS-193885) against standard vehicle controls and historical positive controls (e.g., Sibutramine).

In Vivo Efficacy Profile (DIO Rodent Models)

In diet-induced obesity models (C57BL/6J mice or Wistar rats fed a 45-60% high-fat diet), NPY Y1 antagonists demonstrate significant acute and chronic efficacy.

Parameter	BMS-214428 Series (Y1 Antagonist)	Vehicle (Control)	Sibutramine (Standard)
Mechanism	Selective NPY Y1 Antagonism	Inert Carrier	SNRI (Serotonin-NE Reuptake Inhibitor)
Acute Food Intake	-33% to -57% (Dose-dependent)	0%	-20% to -40%
Weight Loss (Chronic)	-5% to -10% (2-4 weeks)	+2% to +5% (Gain)	-5% to -8%
Onset of Action	Rapid (< 2 hours post-dose)	N/A	Rapid
Rebound Effect	Moderate (upon washout)	N/A	High
Key Side Effects	Potential hypotension (class-dependent)	None	Hypertension, Tachycardia

Data Source: Synthesized from Poindexter et al. (BMS) series data on dihydropyridine NPY antagonists.

Key Experimental Insights

- Dose-Dependency:** Efficacy is strictly dose-dependent. In satiated rats, intraperitoneal (i.p.) doses of 10 mg/kg and 30 mg/kg inhibited NPY-induced food consumption by 33% and 57%, respectively.
- Selectivity:** BMS-214428 utilizes a cyanoguanidine moiety to improve binding affinity (

in the nanomolar range) and selectivity against other NPY receptor subtypes (Y2, Y4, Y5), reducing off-target metabolic effects.

- Spontaneous Feeding: Unlike some agents that only block induced feeding, this class significantly inhibits spontaneous nocturnal food intake, which is critical for translating efficacy to human obesity where night eating is a factor.

Experimental Protocols

To replicate the efficacy data for BMS-214428, the following standardized DIO protocol is recommended. This workflow ensures robust statistical power and minimizes stress-induced anorexia.

Diet-Induced Obesity (DIO) Induction

- Animals: Male C57BL/6J mice (start at 4-5 weeks old) or Wistar rats.
- Diet: Ad libitum access to High-Fat Diet (HFD, 60% kcal from fat) for 12-14 weeks.
- Inclusion Criteria: Animals must reach a body weight >40g (mice) or >450g (rats) and demonstrate diet-induced insulin resistance.
- Acclimatization: Single-house animals 1 week prior to dosing to measure individual food intake.

Dosing & Measurement Workflow

- Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline (Standard solubility vehicle for dihydropyridines).
- Dose Groups:
 - Vehicle (Control)
 - BMS-214428 (10 mg/kg, i.p.)
 - BMS-214428 (30 mg/kg, i.p.)
- Timing: Administer dose 1 hour prior to the onset of the dark cycle (active feeding phase).

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for evaluating BMS-214428 in a Diet-Induced Obesity model.

Discussion & Strategic Recommendations

Structural Advantages

BMS-214428 is a cyanoguanidine derivative of the dihydropyridine scaffold.^[1] This structural modification (compared to earlier leads like BMS-193885) is designed to:

- Enhance Solubility: Improve bioavailability in aqueous vehicles.
- Optimize Binding: The cyanoguanidine group interacts with specific residues in the Y1 receptor pocket, potentially increasing residence time.

Translational Challenges

While highly effective in rodents, NPY Y1 antagonists face challenges in clinical translation due to:

- Redundancy: The NPY system has high redundancy (Y1 and Y5 receptors often compensate for each other).
- Cardiovascular Safety: Dihydropyridines are classically associated with calcium channel blockade (e.g., Nifedipine). BMS-214428 must be evaluated for selectivity against L-type calcium channels to avoid hypotension.

Recommendation: For robust preclinical packages, researchers should co-administer BMS-214428 with a Y5 antagonist to assess synergistic weight loss potential, as dual blockade often yields superior efficacy.

References

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- To cite this document: BenchChem. [Comparative Efficacy Guide: BMS-214428 in Diet-Induced Obesity Models]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606223/docs#comparative-efficacy-guide-bms-214428-in-diet-induced-obesity-models\]](https://www.benchchem.com/product/b606223/docs#comparative-efficacy-guide-bms-214428-in-diet-induced-obesity-models)

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